

A Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

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Compound of Interest

Compound Name: *Triheptyl benzene-1,2,4-tricarboxylate*

Cat. No.: *B073009*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of **Triheptyl benzene-1,2,4-tricarboxylate**. It is intended to serve as a foundational resource for professionals engaged in chemical research and development. This document summarizes key chemical identifiers, presents physicochemical data in a structured format, and outlines a general experimental protocol for its synthesis. Visualizations of the molecular structure and a typical synthesis workflow are provided to enhance understanding.

Introduction

Triheptyl benzene-1,2,4-tricarboxylate, also known as triheptyl trimellitate, is an organic compound belonging to the family of aromatic esters. It is a triester derived from trimellitic acid (benzene-1,2,4-tricarboxylic acid) and heptanol. The molecule consists of a central benzene ring to which three heptyl ester groups are attached at the 1, 2, and 4 positions.

While specific research on triheptyl trimellitate is limited, its structural analogs, such as trioctyl trimellitate (TOTM), are widely utilized as high-performance plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC) applications requiring high thermal stability and low volatility.^{[1][2]} The properties of **Triheptyl benzene-1,2,4-tricarboxylate** are expected to be similar, making it a compound of interest for applications demanding robust performance under extreme conditions.

Molecular Structure and Identification

The core of the molecule is a benzene ring, an aromatic six-carbon structure. This ring is asymmetrically substituted with three carboxylate groups. Each carboxylate group is esterified with a seven-carbon alkyl chain (a heptyl group). This molecular arrangement imparts a combination of aromatic rigidity and aliphatic flexibility.

Chemical Identifiers

Quantitative and identifying data for **Triheptyl benzene-1,2,4-tricarboxylate** are summarized below.

Identifier	Value	Reference
CAS Number	1528-48-9	[3]
Molecular Formula	C ₃₀ H ₄₈ O ₆	[3][4]
Molecular Weight	504.70 g/mol	[3]
Canonical SMILES	<chem>CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC</chem>	[3][4]
InChI	InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3	[3][4]
InChIKey	SYKYENWAGZGAFV-UHFFFAOYSA-N	[3][4]

Physicochemical Properties

Direct experimental data for **Triheptyl benzene-1,2,4-tricarboxylate** is not widely available. The properties listed below are based on data from structurally similar trimellitate esters (e.g., trioctyl trimellitate) and predictive models, which provide a reasonable estimation of its characteristics.

Property	Estimated Value / Description	Note
Physical State	Clear, viscous liquid at room temperature.	Based on analogs like Trioctyl trimellitate.[1][5]
Solubility	Practically insoluble in water; soluble in nonpolar organic solvents such as hydrocarbons and chloroform.	Typical for high-molecular-weight esters.[1][5]
Volatility	Low	A characteristic feature of high-molecular-weight trimellitates used as plasticizers.[1][2]
Thermal Stability	High	Expected to be stable at elevated temperatures, similar to other long-chain trimellitates.[2]
Predicted Collision Cross Section ($[M+H]^+$)	233.3 Å ²	Predicted value from computational models.[4]

Synthesis Methodology

The synthesis of **Triheptyl benzene-1,2,4-tricarboxylate** is typically achieved via the direct esterification of trimellitic acid or its anhydride with heptanol. This reaction is an example of Fischer-Speier esterification, which is catalyzed by a strong acid. The general workflow involves heating the reactants to drive the reaction towards completion, followed by purification steps to isolate the final product.

General workflow for the synthesis of **Triheptyl benzene-1,2,4-tricarboxylate**.

Experimental Protocol (General)

This protocol describes a standard laboratory procedure for synthesizing trimellitate esters.

Materials:

- Trimellitic anhydride (1,2,4-Benzenetricarboxylic anhydride)

- Heptan-1-ol (n-heptyl alcohol), excess (e.g., 3.5 equivalents)
- Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)
- Toluene (as a solvent to facilitate water removal)
- 5% Sodium bicarbonate (NaHCO_3) aqueous solution
- Saturated sodium chloride (NaCl) aqueous solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard reflux apparatus with a Dean-Stark trap

Procedure:

- Setup: A round-bottom flask is charged with trimellitic anhydride, heptan-1-ol, toluene, and the acid catalyst. The flask is equipped with a Dean-Stark trap and a reflux condenser.
- Reaction: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing water and driving the esterification reaction to completion. The reaction progress is monitored by measuring the amount of water collected.
- Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic mixture is then transferred to a separatory funnel.
- Washing: The organic layer is washed sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted trimellitic acid) and then with brine.
- Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.
- Solvent Removal: The drying agent is removed by filtration, and the toluene and excess heptanol are removed from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude triheptyl trimellitate is purified, typically by vacuum distillation, to yield the final high-purity product.

Molecular Structure Visualization

The following diagram provides a schematic representation of the molecular structure, highlighting the central aromatic core and the three attached heptyl ester side chains.

Schematic of **Triheptyl benzene-1,2,4-tricarboxylate** structure.

Conclusion

Triheptyl benzene-1,2,4-tricarboxylate is a high-molecular-weight aromatic ester with a well-defined structure. While specific experimental data remains sparse, its properties and synthesis can be reliably inferred from established chemical principles and data on its close structural analogs. Its synthesis is straightforward, following standard acid-catalyzed esterification protocols. The combination of a rigid aromatic core with three flexible heptyl chains suggests its potential utility in applications requiring high thermal stability and plasticizing effects, warranting further investigation by the scientific community.

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